molecular formula C₈H₁₇N₂O B018809 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol CAS No. 34272-83-8

3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol

Cat. No. B018809
CAS RN: 34272-83-8
M. Wt: 158.24 g/mol
InChI Key: USGBLEMQARVRDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol involves several innovative approaches. For instance, new sets of paramagnetic amino acids derived from this compound have been developed, offering tools for electron spin resonance (ESR) studies of protein structure and function (Balog et al., 2004). The first asymmetric synthesis of a closely related compound, showcasing the methodological advancements in generating such sterically crowded systems, also highlights the complexity and precision required in these synthesis processes (Curtis et al., 2005).

Molecular Structure Analysis

The molecular structure of 2,2,5,5-tetramethylpyrrolidin-3-ol, a compound closely related to 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol, has been extensively studied. Investigations using nuclear magnetic resonance (NMR) spectroscopy, X-ray diffraction, and molecular mechanics calculations have provided insights into its conformational preferences. These studies reveal an equilibrium between different conformations of the pyrrolidine ring, influenced by the orientation of substituents and the puckering of the ring structure (Cygler et al., 1985).

Chemical Reactions and Properties

The reactivity of 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol derivatives with various chemical agents demonstrates the compound's versatility. For example, the synthesis of substituted 2,2,5,5-tetramethylpyrrolidin-l-oxyl spin labels and their sensitivity to pH changes highlight the chemical properties and potential applications of these molecules in probing biological environments (Mathew & Dodd, 1985).

Physical Properties Analysis

The physical properties of 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol and its derivatives are closely related to their molecular structure and conformation. The crystalline and solution-phase structures provide critical information about the stability, solubility, and intermolecular interactions of these compounds. Studies on similar molecules, such as the analysis of 3-acylpyrrolidine-2,4-diones, reveal the impact of substitution on the compound's physical properties, including tautomeric preferences and solubility (Nolte et al., 1980).

Chemical Properties Analysis

The chemical properties of 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol are defined by its reactivity towards various functional groups and conditions. This is exemplified in the synthesis and reaction studies of related compounds, where the functionality of the molecule can be modified to explore new chemical spaces or to understand fundamental reactivity principles. The manipulation of such molecules for the synthesis of complex derivatives underlines the intricate balance between steric hindrance and reactivity (Saudi et al., 2002).

Safety And Hazards

3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage . Therefore, it is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-7(2)5-6(9)8(3,4)10(7)11/h6,11H,5,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGBLEMQARVRDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1O)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339774
Record name 3-amino-2,2,5,5-tetramethylpyrrolidin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol

CAS RN

34272-83-8, 2154-36-1
Record name 1-Pyrrolidinyloxy, 3-amino-2,2,5,5-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034272838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrrolidinyloxy, 3-amino-2,2,5,5-tetramethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-amino-2,2,5,5-tetramethylpyrrolidin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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